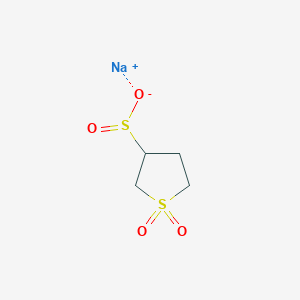

Sodium tetrahydrothiophene-3-sulfinate 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate: is a sulfur-containing heterocyclic compound It is characterized by a five-membered ring structure with a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate typically involves the reaction of thiolane derivatives with oxidizing agents. One common method is the oxidation of thiolane-3-sulfonic acid using hydrogen peroxide or other suitable oxidizing agents under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or other purification techniques .

Industrial Production Methods: In an industrial setting, the production of sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate may involve large-scale oxidation processes using continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically obtained in a solid form and may be further processed to meet specific purity requirements .

Chemical Reactions Analysis

Types of Reactions: Sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form sulfonic acids or sulfonates.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Sulfonic Acids: Formed through oxidation.

Sulfinate or Thiol Derivatives: Formed through reduction.

Substituted Thiolane Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry: Sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various sulfur-containing compounds and can be used in the development of new materials .

Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity and as a probe for investigating sulfur metabolism in cells .

Medicine: The compound’s unique chemical properties make it a candidate for drug development, particularly in designing inhibitors for enzymes involved in sulfur metabolism .

Industry: Sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

- 1,1-dioxo-1lambda6-thiolane-3-carbothioamide

- 1,1-dioxo-1lambda6-thiolane-3-sulfonamide

- 1,1-dioxo-1lambda6-thiane-4-sulfonamide

Comparison: Sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate is unique due to its specific sulfonate group, which imparts distinct chemical reactivity and biological activity.

Biological Activity

Sodium tetrahydrothiophene-3-sulfinate 1,1-dioxide is a sulfur-containing organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry and industrial processes, supported by relevant case studies and research findings.

This compound has a molecular formula of C4H7NaO2S2 and a molecular weight of approximately 120.17 g/mol. Its unique cyclic structure allows it to participate in various chemical reactions, including oxidation and substitution reactions, making it a valuable reagent in organic synthesis.

Synthesis Methods

The compound can be synthesized through several methods:

- Oxidation : Conversion to sulfonic acids or sulfonates.

- Reduction : Formation of thiol groups from sulfonates.

- Substitution : Replacement of the sulfonate group with other functional groups under specific conditions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Studies utilizing animal models have demonstrated its metabolism into active metabolites, suggesting implications for both therapeutic effects and toxicity assessments.

The primary mechanism involves interaction with enzymes and proteins within biological systems:

- The sulfonate group can form covalent bonds with active site residues of enzymes, leading to modulation of their activity.

- Participation in redox reactions may influence cellular signaling pathways and overall redox balance.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antiradiation Properties : Research has indicated that compounds derived from sodium sulfinates demonstrate antiradiation effects at low doses while minimizing toxicity. This property may be beneficial in developing protective agents against radiation exposure .

- Toxicity Studies : In toxicity assessments conducted on animal models, doses of sodium tetrahydrothiophene-3-sulfinate resulted in observable physiological changes. For example, at high doses (700 mg/kg), transient reductions in locomotor activity were noted alongside reproductive effects such as decreased birth indices .

- Metabolic Pathways : Studies have shown that a significant percentage of administered doses are excreted unchanged, indicating specific metabolic pathways that could be targeted for therapeutic interventions .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other sulfur-containing compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Sodium p-toluenesulfinate | C7H7NaO2S | Commonly used as a coupling agent in organic synthesis |

| Sodium benzenesulfinate | C6H5NaO2S | Known for utility in sulfonylation reactions |

| Sodium triflinate | C2F3NaO2S | Exhibits unique reactivity due to trifluoromethyl group |

Applications in Medicine and Industry

The unique properties of this compound make it a candidate for various applications:

- Medicinal Chemistry : Its ability to modulate enzyme activity positions it as a potential drug candidate for diseases involving sulfur metabolism.

- Industrial Uses : The compound serves as an intermediate in the synthesis of agrochemicals and specialty chemicals, facilitating the development of new materials .

Properties

Molecular Formula |

C4H7NaO4S2 |

|---|---|

Molecular Weight |

206.2 g/mol |

IUPAC Name |

sodium;1,1-dioxothiolane-3-sulfinate |

InChI |

InChI=1S/C4H8O4S2.Na/c5-9(6)4-1-2-10(7,8)3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1 |

InChI Key |

VJUTXJBQUNYRIE-UHFFFAOYSA-M |

Canonical SMILES |

C1CS(=O)(=O)CC1S(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.